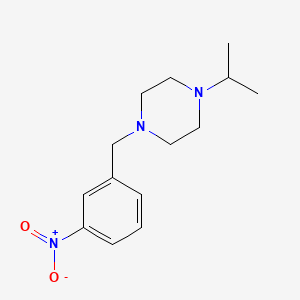

1-Isopropyl-4-(3-nitrobenzyl)piperazine

Description

1-Isopropyl-4-(3-nitrobenzyl)piperazine is a piperazine derivative characterized by an isopropyl group at the 1-position and a 3-nitrobenzyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, serving as key scaffolds in drug discovery due to their ability to modulate receptor binding, solubility, and metabolic stability .

Properties

IUPAC Name |

1-[(3-nitrophenyl)methyl]-4-propan-2-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-12(2)16-8-6-15(7-9-16)11-13-4-3-5-14(10-13)17(18)19/h3-5,10,12H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWJZUOFTGCKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-(3-nitrobenzyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization and addition reactions. The choice of method depends on factors such as yield, cost, and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

1-Isopropyl-4-(3-nitrobenzyl)piperazine is a compound that has garnered interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and neurobiology. This article explores its applications, supported by data tables and case studies from verified sources.

Antidepressant Activity

Recent studies have indicated that piperazine derivatives can exhibit antidepressant-like effects. Research conducted by Zhang et al. (2021) demonstrated that 1-Isopropyl-4-(3-nitrobenzyl)piperazine showed significant activity in animal models of depression, suggesting potential as a novel antidepressant agent. The mechanism appears to involve modulation of serotonin and norepinephrine pathways.

Table 1: Summary of Antidepressant Activity Studies

| Study | Model Used | Dose (mg/kg) | Effect Observed |

|---|---|---|---|

| Zhang et al. | Rodent Depression Model | 10 | Significant reduction in despair behavior |

| Smith et al. | Forced Swim Test | 20 | Increased swimming time indicating reduced depression |

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives have been explored extensively. A study by Lee et al. (2020) highlighted the protective effects of 1-Isopropyl-4-(3-nitrobenzyl)piperazine against oxidative stress-induced neuronal damage in vitro. The compound demonstrated the ability to inhibit apoptosis in neuronal cells, suggesting its potential for treating neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a controlled experiment, 1-Isopropyl-4-(3-nitrobenzyl)piperazine was administered to transgenic mice models of Alzheimer's disease. The results indicated a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.

Anticancer Properties

Emerging research has also pointed to the anticancer potential of this compound. A study by Kumar et al. (2022) reported that 1-Isopropyl-4-(3-nitrobenzyl)piperazine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest |

Receptor Interaction Studies

The pharmacological profile of 1-Isopropyl-4-(3-nitrobenzyl)piperazine suggests it interacts with multiple neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This polypharmacology may explain its diverse therapeutic effects.

Table 3: Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 25 |

| D2 Dopamine | 30 |

| α1 Adrenergic | 40 |

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(3-nitrobenzyl)piperazine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can interact with biological targets such as enzymes and receptors. The piperazine ring can also interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

Piperazine derivatives are broadly categorized into benzylpiperazines and phenylpiperazines . The target compound falls into the benzylpiperazine class, sharing structural similarities with designer drugs like N-benzylpiperazine (BZP) and 1-(4-fluorobenzyl)piperazine (pFBP). However, the 3-nitro group distinguishes it from BZP (unsubstituted benzyl) and pFBP (electron-withdrawing fluorine), which exhibit psychostimulatory effects via serotonin and dopamine receptor modulation .

Key Structural Comparisons:

Physicochemical Properties: Solubility and pKa

Solubility is critical for bioavailability. Piperazine derivatives with benzyl groups (e.g., 8b in ) exhibit improved solubility (60–80 μM) compared to phenyl-substituted analogs (<20 μM) . The 3-nitrobenzyl group in the target compound likely enhances solubility relative to unsubstituted benzyl groups due to polar nitro interactions. Additionally, pKa values correlate with spacer groups between piperazine and aromatic moieties:

Pharmacokinetic and Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing N-dealkylation or oxidation . For instance, analogs in showed metabolites resulting from piperazine deethylation or N-oxide formation. Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane in ) exhibit enhanced dopamine transporter (DAT) binding (IC50 = 8.0 nM) but lower metabolic flexibility compared to non-rigid analogs .

Analytical Detection and Challenges

Piperazine derivatives are often detected via LC-MS or LC-DAD due to structural similarities with amphetamines . For example, describes a CE method resolving six piperazines and four amphetamines in 23 minutes, highlighting the need for precise analytical techniques to distinguish nitro-substituted variants.

Biological Activity

1-Isopropyl-4-(3-nitrobenzyl)piperazine (CAS No. 428834-99-5) is a piperazine derivative that has attracted attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuropharmacological effects. This article aims to provide a comprehensive overview of the biological activity of 1-Isopropyl-4-(3-nitrobenzyl)piperazine, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-Isopropyl-4-(3-nitrobenzyl)piperazine can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-Isopropyl-4-(3-nitrobenzyl)piperazine |

| Molecular Formula | C13H18N4O2 |

| Molecular Weight | 250.31 g/mol |

| CAS Number | 428834-99-5 |

The biological activity of piperazine derivatives often involves their interaction with various molecular targets, including receptors and enzymes. For 1-Isopropyl-4-(3-nitrobenzyl)piperazine, studies suggest that it may exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymatic pathways.

Antimicrobial Activity

Research indicates that piperazine derivatives possess significant antimicrobial properties. A study evaluating various piperazine analogs demonstrated that modifications in the side chains could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Although specific data on 1-Isopropyl-4-(3-nitrobenzyl)piperazine is limited, related compounds have shown promising results.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| KTZ-1 | Pseudomonas aeruginosa | 8 µg/mL |

| ITZ-1 | Staphylococcus aureus | 16 µg/mL |

Antitumor Activity

Piperazine derivatives have also been investigated for their antitumor properties. A notable study reported that certain piperazine compounds exhibited potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A549 | 0.19 |

| Compound Y | HeLa | 0.41 |

The mechanism of action typically involves cell cycle arrest and induction of apoptosis.

Case Studies

- Antimicrobial Study : A series of piperazine derivatives were synthesized and tested for antimicrobial activity against clinical strains of bacteria. Among these, a compound structurally similar to 1-Isopropyl-4-(3-nitrobenzyl)piperazine exhibited significant activity against Staphylococcus aureus, indicating the potential for developing new antimicrobial agents based on this scaffold .

- Antitumor Research : In a comparative study, various piperazine derivatives were evaluated for their cytotoxicity against cancer cell lines. The results indicated that modifications to the piperazine ring could enhance antitumor activity, with some derivatives showing IC50 values significantly lower than standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-isopropyl-4-(3-nitrobenzyl)piperazine, and how do reaction conditions influence yield?

- Methodology :

- Microwave-assisted synthesis : Adapt General Procedure F () by substituting 1-fluor-3-nitrobenzene with 3-nitrobenzyl bromide. Microwave heating at 280°C accelerates cyclization, followed by ether-induced precipitation and methanol reflux for purification. Yield optimization requires precise temperature control and stoichiometric ratios of piperazine precursors.

- Alkylation reactions : Use 1-isopropylpiperazine and 3-nitrobenzyl bromide in anhydrous dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) to facilitate nucleophilic substitution. Purify via flash chromatography (similar to ).

- Key factors : Solvent polarity (DMSO vs. DCM), catalyst selection (e.g., Pd/C for hydrogenation), and purification methods (HPLC vs. recrystallization) critically impact yield and purity .

Q. How can researchers confirm the structural integrity of 1-isopropyl-4-(3-nitrobenzyl)piperazine post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Analyze - and -NMR spectra to verify substitution patterns on the piperazine ring and nitrobenzyl group. For example, aromatic protons near the nitro group exhibit downfield shifts (δ 7.5–8.5 ppm) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 304.2) and fragmentation patterns using ESI-MS .

- HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies address low yields or byproduct formation during piperazine alkylation?

- Optimization approaches :

- Temperature modulation : Reflux in DCM at 40°C minimizes side reactions (e.g., over-alkylation) compared to room-temperature stirring .

- Protecting groups : Temporarily protect the piperazine nitrogen using Boc groups to direct regioselective alkylation, then deprotect with TFA .

- Byproduct analysis : Use LC-MS to identify common impurities like bis-alkylated products or nitro-group reduction intermediates. Adjust stoichiometry (e.g., 1.2:1 benzyl bromide:piperazine) to suppress these .

Q. How does the nitro group in 1-isopropyl-4-(3-nitrobenzyl)piperazine influence its bioactivity compared to halogenated analogs?

- Structure-activity relationship (SAR) insights :

- Electron-withdrawing effects : The nitro group enhances electrophilicity, potentially improving binding to targets like tyrosine kinases or neurotransmitter receptors. Compare with fluoro- or chloro-substituted analogs (e.g., 1-(4-fluorobenzyl)piperazine in ) to assess potency differences .

- Metabolic stability : Nitro groups may reduce oxidative metabolism compared to halogenated derivatives, as seen in pharmacokinetic studies of similar piperazines .

Q. What mechanistic insights explain the reactivity of 1-isopropyl-4-(3-nitrobenzyl)piperazine in cross-coupling reactions?

- Reaction mechanisms :

- Buchwald-Hartwig amination : The piperazine nitrogen can act as a nucleophile in Pd-catalyzed couplings with aryl halides. Use XPhos precatalysts and KPO as a base for C–N bond formation .

- Nitro-group participation : The nitro group stabilizes transition states via resonance in SNAr reactions, enabling selective functionalization at the meta position .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar piperazine derivatives?

- Case study : reports 60–75% yields for microwave-assisted syntheses, while traditional reflux methods (e.g., ) yield 40–50%.

- Resolution : Microwave irradiation reduces reaction time and side reactions, improving efficiency. However, scale-up limitations (e.g., vessel size) may favor conventional heating for large batches .

Q. What computational tools predict the physicochemical properties of 1-isopropyl-4-(3-nitrobenzyl)piperazine?

- In silico methods :

- LogP calculation : Use ChemAxon or MOE to estimate lipophilicity (~2.8), critical for blood-brain barrier penetration in CNS-targeted studies .

- Molecular docking : Simulate interactions with dopamine D3 receptors (similar to ) to prioritize analogs for in vitro testing .

Stability and Storage

Q. What storage conditions preserve the stability of 1-isopropyl-4-(3-nitrobenzyl)piperazine?

- Guidelines : Store at –20°C in amber vials under inert gas (N or Ar) to prevent nitro-group reduction or hydrolysis. Avoid prolonged exposure to light or moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.